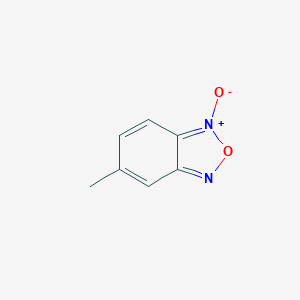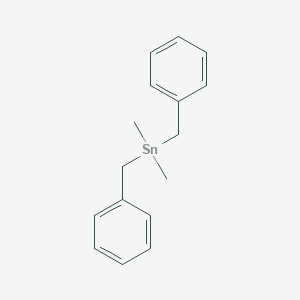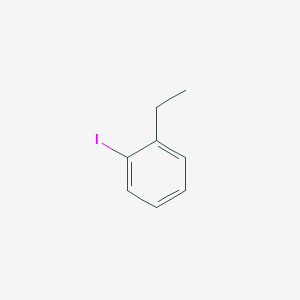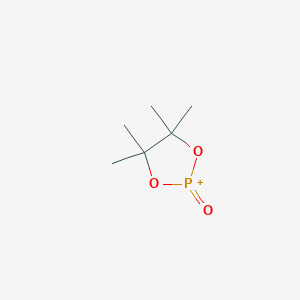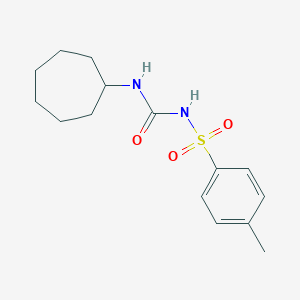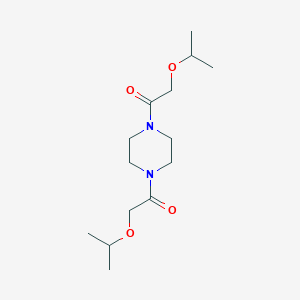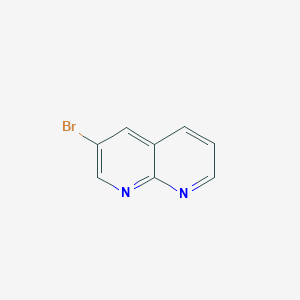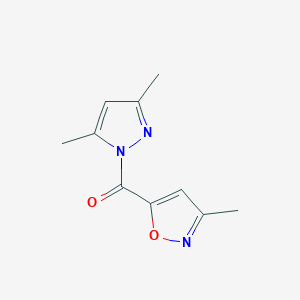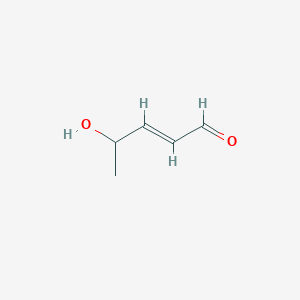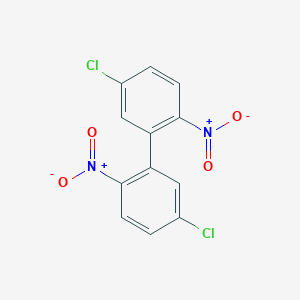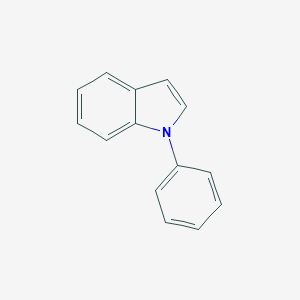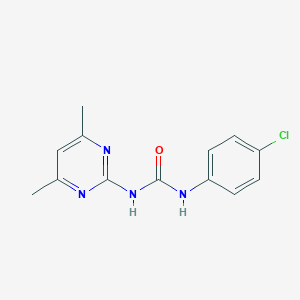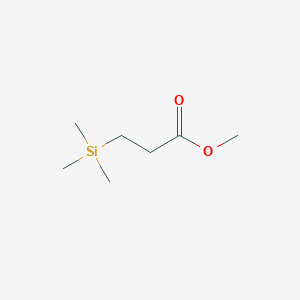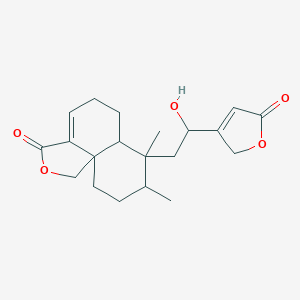
Olearin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olearin, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a naturally occurring metabolite of dopamine. It is a small molecule that plays a crucial role in the regulation of dopamine levels in the brain. Olearin has been the focus of scientific research due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Chemical Structure and Properties
- Structure and Constituents : Olearia heterocarpa has been found to yield olearin, a diterpene dilactone, along with other compounds. Olearin possesses a rearranged enantio-labdane skeleton, similar to that of the cascarillins (Pinhey, Simpson, & Batey, 1971).
Biological Interactions
- Plant-Microbe Interactions : Olearin has shown influence in plant-microbe interactions. It was found to prime Lactobacillus plantarum, a bacterium associated with olives, impacting its adaptation and potentially facilitating the accommodation of beneficial microbes in plants (Santamaría et al., 2019).
Phytochemistry and Pharmacology
- Diterpenoid Compounds : Salvia splendens, a plant known for its therapeutic properties, contains olearin among other clerodane diterpenoids. This indicates a potential pharmacological interest in olearin as part of a broader group of bioactive compounds (Fontana, Savona, & Rodriguez, 2006).
properties
CAS RN |
15401-87-3 |
|---|---|
Product Name |
Olearin |
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C20H26O5/c1-12-6-7-20-11-25-18(23)14(20)4-3-5-16(20)19(12,2)9-15(21)13-8-17(22)24-10-13/h4,8,12,15-16,21H,3,5-7,9-11H2,1-2H3 |
InChI Key |
SEWAMCRXYDZJCV-UHFFFAOYSA-N |
SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



